molecular formula C11H16N2 B14111862 2,2-dimethyl-N-phenylpropanimidamide

2,2-dimethyl-N-phenylpropanimidamide

Cat. No.: B14111862
M. Wt: 176.26 g/mol
InChI Key: NJEMGYZCSSHBCL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-phenylpropanimidamide is an organic compound with the molecular formula C11H16N2. It is known for its unique structure, which includes a phenyl group attached to a propanimidamide backbone with two methyl groups at the 2-position. This compound is used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-phenylpropanimidamide typically involves the reaction of 2,2-dimethylpropanimidamide with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-phenylpropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2,2-Dimethyl-N-phenylpropanimidamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-phenylpropanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanimidamide: Lacks the phenyl group, leading to different chemical properties.

    N-Phenylpropanimidamide: Lacks the two methyl groups, affecting its reactivity and applications.

Uniqueness

2,2-Dimethyl-N-phenylpropanimidamide is unique due to the presence of both the phenyl group and the two methyl groups at the 2-position. This combination imparts specific chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2,2-dimethyl-N'-phenylpropanimidamide

InChI

InChI=1S/C11H16N2/c1-11(2,3)10(12)13-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,12,13)

InChI Key

NJEMGYZCSSHBCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=NC1=CC=CC=C1)N

Origin of Product

United States

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